2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in ether.
Deprotection: TFA in dichloromethane.
Major Products Formed
Oxidation: Formation of a ketone.
Reduction: Formation of an alcohol.
Deprotection: Formation of the free amine.
Scientific Research Applications
2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of 2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-cyanobenzylcarbamate
- tert-Butyl 2-ethynylbenzylcarbamate
- tert-Butyl 4-acetamidobenzylcarbamate
Uniqueness
2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid is unique due to its combination of a Boc-protected amino group and a cyclohexyl ring, which provides steric hindrance and stability during chemical reactions. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of functional groups are required .
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[1-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9-4-6-13(18,7-5-9)8-10(15)16/h9,18H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
HHVKBGRHTSCTJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.